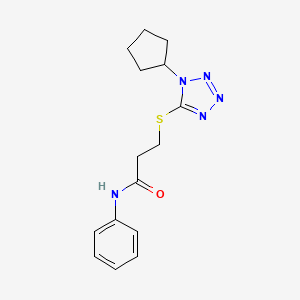![molecular formula C20H19N3O2 B7546317 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the quinazolinone family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one has potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one in lab experiments is its potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a valuable compound for research. However, one of the limitations is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, studies can be conducted to optimize its synthesis methods and improve its pharmacokinetic properties.
Synthesemethoden
3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylpyrrolidine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)phenylpyrrolidine. This intermediate is then reacted with 2-aminobenzophenone to form this compound. Other methods involve the use of different starting materials and reagents.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(23-12-6-11-18(23)15-7-2-1-3-8-15)13-22-14-21-17-10-5-4-9-16(17)20(22)25/h1-5,7-10,14,18H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPLZIOPJXTJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)

![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)
![N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propanamide](/img/structure/B7546270.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)
![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)
![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)